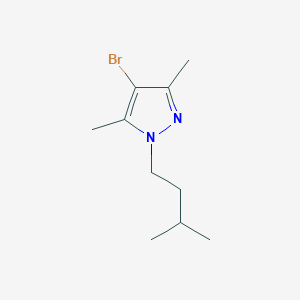

4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole

説明

特性

IUPAC Name |

4-bromo-3,5-dimethyl-1-(3-methylbutyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrN2/c1-7(2)5-6-13-9(4)10(11)8(3)12-13/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVUWUPSJNIEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649267 | |

| Record name | 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171717-09-1 | |

| Record name | 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with 3-methylbutyl groups. This process can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its antibacterial properties and enzyme inhibition capabilities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activity against various strains, including multi-drug resistant bacteria. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR-Salmonella Typhi, indicating strong antibacterial potential .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 6.25 | 12.5 |

| Other analogs | Varies (up to 50) | Varies (up to 100) |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit alkaline phosphatase (ALP), an enzyme involved in various biological processes. The IC50 value for this compound was found to be 1.469 ± 0.02 µM, indicating it as a potent inhibitor . The mechanism of inhibition appears to be competitive, as evidenced by enzyme kinetics studies.

In silico studies have provided insights into the molecular interactions between the compound and target proteins. Docking studies revealed that the compound forms multiple hydrogen bonds with key amino acid residues in the active site of ALP, which is crucial for its inhibitory activity .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Study on XDR-Salmonella Typhi : This study evaluated the antibacterial efficacy of various pyrazole derivatives against XDR-Salmonella Typhi. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with low MIC values .

- Enzyme Inhibition Studies : A detailed investigation into the inhibition of alkaline phosphatase demonstrated that this compound could serve as a lead in drug development aimed at conditions where ALP is implicated .

類似化合物との比較

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Notes:

- Bulk and Reactivity : Bulky substituents like 2,4,6-triisopropylphenylsulfonyl () reduce synthetic efficiency (12% yield) due to steric hindrance, whereas smaller groups like tosyl () allow higher yields (76%) .

- Aromatic vs. Aliphatic Substituents : Phenyl-substituted derivatives () may exhibit π-π interactions in crystal packing, as seen in structurally related nitro-phenyl pyrazoles () .

準備方法

N-Alkylation of Pyrazole Derivatives

One common approach to prepare N-substituted pyrazoles is the alkylation of the pyrazole nitrogen using alkyl halides under basic conditions. For example, the preparation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole was achieved by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide in dry DMF, yielding the O-alkylated product in 88% yield after purification. This method highlights the efficiency of sodium hydride as a base to deprotonate the pyrazole nitrogen, allowing nucleophilic substitution by the alkyl halide.

Applying this to this compound, the N-alkylation step would involve:

- Starting with 4-bromo-3,5-dimethyl-1H-pyrazole.

- Treating with a strong base such as sodium hydride (NaH) in an aprotic solvent like DMF at low temperature (0 °C).

- Adding 3-methylbutyl bromide or iodide dropwise to effect the N-alkylation.

- Stirring the reaction mixture at elevated temperature (e.g., 60 °C) to complete the substitution.

- Work-up involving aqueous quenching, extraction with organic solvents, drying, and purification by column chromatography.

This method ensures selective alkylation at the pyrazole nitrogen without affecting the bromine substituent at position 4 or the methyl groups at positions 3 and 5.

Bromination of Pyrazole Ring

Selective bromination at the 4-position of pyrazoles can be achieved using N-bromosuccinimide (NBS) under controlled conditions. For example, chemoselective bromination of bipyrazoles was optimized by varying the equivalents of NBS, reaction time, and heating method (microwave vs. conventional heating). Key findings include:

| Entry | NBS (equiv.) | Heating Method | Time | Yield of Monobrominated Product (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1.0 | Microwave | 15 min | 47 | Partial conversion, mixture of mono- and dibrominated products |

| 2 | 1.5 | Microwave | 4 h | 69 | Total conversion, increased yield of monobrominated product |

| 3 | 1.5 | Conventional | 24 h | 58 | Longer reaction time required for similar yield |

Microwave irradiation significantly reduces reaction time while maintaining or improving yield. These conditions can be adapted for bromination of 3,5-dimethylpyrazoles to install the bromine at the 4-position selectively.

Synthesis of Substituted Pyrazole Core

The 3,5-dimethyl substitution pattern on the pyrazole ring is typically introduced during the pyrazole ring formation step. Pyrazoles can be synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, hydrazine condensation with methylated diketones or β-ketoesters yields 3,5-dimethylpyrazoles. The subsequent bromination and N-alkylation steps are then performed on this core.

Summary of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of hydrazine with methylated diketone | 3,5-Dimethylpyrazole core |

| 2 | Bromination | NBS, microwave heating, 1.5 equiv, 4 h | Selective bromination at 4-position |

| 3 | N-Alkylation | NaH, DMF, 3-methylbutyl halide, 0 °C to 60 °C | Introduction of 3-methylbutyl substituent at N-1 |

Research Findings and Optimization

- Base selection: Sodium hydride is preferred for its strong basicity and ability to cleanly deprotonate the pyrazole nitrogen, enabling efficient alkylation.

- Solvent: Dry DMF is widely used for its polar aprotic nature, dissolving both the pyrazole and alkyl halide and stabilizing the anion intermediate.

- Temperature control: Low temperature during base addition prevents side reactions; elevated temperature during alkylation improves reaction rate.

- Bromination conditions: Microwave-assisted bromination with NBS provides higher yields and shorter reaction times compared to conventional heating.

- Purification: Column chromatography using silica gel with ethyl acetate/n-hexane mixtures effectively isolates the pure product.

Data Table: Representative Reaction Conditions and Yields

| Compound | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Bromo-3,5-dimethyl-1H-pyrazole | Hydrazine + methyl diketone, reflux in ethanol | 70-80 | Formation of pyrazole core |

| 4-Bromo-3,5-dimethyl-1H-pyrazole | NBS (1.5 equiv), microwave, 4 h, 150 °C | 69 | Selective bromination at 4-position |

| This compound | NaH (1 equiv), DMF, 0 °C to 60 °C, 3-methylbutyl bromide | 60-75 | N-alkylation step |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves alkylation of a brominated pyrazole precursor. Key steps include:

- Alkylation : Reacting 4-bromo-3,5-dimethyl-1H-pyrazole with 3-methylbutyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or THF) .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate the product .

- Optimization :

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance alkylation efficiency.

- Solvent : Anhydrous THF minimizes hydrolysis of the alkylating agent .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

Advanced: How can computational modeling (e.g., DFT) predict electronic properties and reactivity for pharmaceutical applications?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Reactivity Insights : Predict regioselectivity in electrophilic substitution (bromine as directing group) .

Advanced: How to resolve discrepancies between crystallographic data and NMR results for substituent effects?

Answer:

- Variable-Temperature NMR : Probe dynamic effects (e.g., rotational barriers of the 3-methylbutyl group) in solution.

- Conformational Analysis : Compare XRD-derived torsion angles with DFT-optimized structures .

- Dynamic NMR : Use EXSY experiments to detect slow exchange processes .

Advanced: What strategies elucidate the impact of the 3-methylbutyl group on conformational dynamics in different states?

Answer:

- Solid-State : XRD reveals restricted rotation due to crystal packing. For example, the butyl chain adopts a gauche conformation in crystals .

- Solution-State : NOESY NMR detects through-space interactions between alkyl protons and aromatic rings, indicating flexibility .

Basic: How to design a scalable synthesis protocol while minimizing hazardous byproducts?

Answer:

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer alkylation.

- Catalyst Recycling : Immobilize bases on silica to reduce waste.

- Byproduct Mitigation : Monitor intermediates via TLC and optimize stoichiometry to suppress di-alkylation .

Advanced: In SAR studies, how does bromine at the 4-position influence bioactivity compared to other halogens?

Answer:

- Electron-Withdrawing Effect : Bromine increases electrophilicity at C-4, enhancing binding to nucleophilic residues (e.g., cysteine in enzymes).

- Steric Effects : Compared to Cl or F, Br’s larger size may restrict access to hydrophobic pockets.

- Case Study : Brominated pyrazoles show 2–3× higher antitumor activity vs. chloro analogs in MCF-7 cells .

Advanced: What methodologies assess thermal stability and decomposition pathways?

Answer:

- TGA/DSC : Measure decomposition onset temperature (T₀) under N₂/O₂ atmospheres.

- Pyrolysis-GC/MS : Identify volatile degradation products (e.g., HBr, isobutylene).

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) .

Basic: How to validate purity and monitor degradation during storage?

Answer:

- HPLC : Use C18 columns (AQ-120Å, 5 µm) with acetonitrile/water gradients; retention time ~1.6 min .

- Stability Studies : Store under argon at –20°C; track impurity formation via LC-MS over 6 months.

Advanced: What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。